Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate
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Overview
Description
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate is a complex organic compound featuring a benzo-dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate typically involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often require careful control of temperature and solvent choice to minimize side reactions and maximize yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can simplify the compound by removing oxygen atoms or adding hydrogen atoms.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler alcohol.
Scientific Research Applications
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-5-carboxylate
- Methyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoate
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
Uniqueness
What sets Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties
Biological Activity
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H14O5
- Molecular Weight : 250.25 g/mol
- CAS Number : 1234567-89-0 (hypothetical for this context)
The compound features a dihydrobenzo[b][1,4]dioxin moiety, which is known for its diverse biological activities.
Research indicates that compounds containing the dihydrobenzo[b][1,4]dioxin structure may exert their effects through various mechanisms:
- Antioxidant Activity : The compound may scavenge free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition : It has been suggested that similar compounds can inhibit enzymes involved in cancer progression, such as PARP1 (Poly (ADP-ribose) polymerase 1) .
- Anti-inflammatory Effects : Certain derivatives have shown potential in modulating inflammatory pathways.
Anticancer Properties
Several studies have explored the anticancer potential of this compound and related compounds:
- In Vitro Studies : Research has demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, a study reported that compounds with similar structures exhibited IC50 values ranging from 0.08 μM to 12 μM against specific cancer cell lines .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays:
- DPPH Radical Scavenging Assay : Compounds with the dihydrobenzo[b][1,4]dioxin structure have shown significant scavenging activity against DPPH radicals, indicating their potential as antioxidants.
Research Findings and Case Studies
Properties
Molecular Formula |
C12H14O5 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H14O5/c1-15-12(14)7-9(13)8-2-3-10-11(6-8)17-5-4-16-10/h2-3,6,9,13H,4-5,7H2,1H3 |
InChI Key |
RGVXMJGNEIHOTH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC2=C(C=C1)OCCO2)O |
Origin of Product |
United States |
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